

4-Phenylcyclohexanol (CID 79497): A Comparative Analysis of Experimental Findings and PubChem Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylcyclohexanol**

Cat. No.: **B047007**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings for **4-phenylcyclohexanol** (PubChem CID: 79497) with the data available in the PubChem database. This document aims to serve as a valuable resource for researchers by cross-referencing available information, highlighting areas with established data, and identifying gaps in the current knowledge base.

Physicochemical Properties: A Tale of Two Data Sets

A comparison of the physicochemical properties of **4-phenylcyclohexanol** from experimental sources and the PubChem database reveals a high degree of concordance, particularly for fundamental identifiers. However, discrepancies and a lack of experimentally determined values for some parameters are noted.

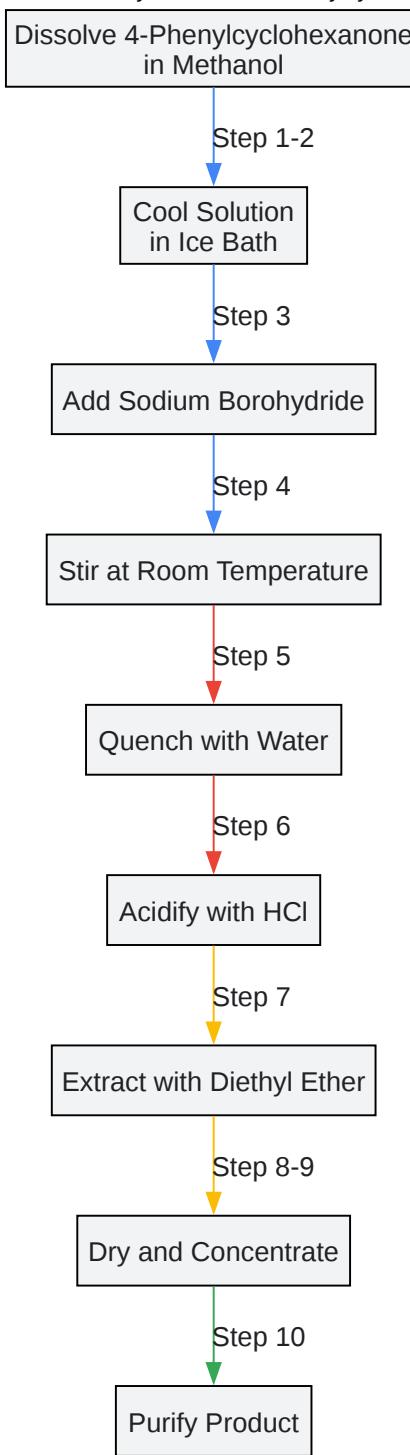
Property	PubChem Data	Experimental Findings
Molecular Formula	C ₁₂ H ₁₆ O ^[1]	C ₁₂ H ₁₆ O
Molecular Weight	176.25 g/mol ^[1]	176.26 g/mol
IUPAC Name	4-phenylcyclohexan-1-ol ^[1]	4-phenylcyclohexan-1-ol
CAS Number	5437-46-7 ^[1]	5437-46-7
Melting Point	72 °C (Freezing Point) ^[2]	cis: 76-77 °C, trans: 119-120 °C ^[3]
Boiling Point	163-167 °C at 20 mmHg ^[2]	295.8 °C at 760 mmHg ^[3]
Density	-	1.051 g/cm ³ ^[3]
XLogP3-AA	2.6 ^{[1][4]}	-

Synthesis of 4-Phenylcyclohexanol

While PubChem does not provide detailed synthesis protocols, a common method for the preparation of **4-phenylcyclohexanol** involves the reduction of 4-phenylcyclohexanone. A general experimental protocol is outlined below.

Experimental Protocol: Reduction of 4-Phenylcyclohexanone

Materials:


- 4-Phenylcyclohexanone
- Sodium borohydride (NaBH₄)
- Methanol
- Water
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

- Hydrochloric acid (HCl, 1M)

Procedure:

- Dissolve 4-phenylcyclohexanone in methanol in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride to the stirred solution.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- Quench the reaction by the slow addition of water.
- Acidify the mixture with 1M HCl.
- Extract the aqueous layer with diethyl ether.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain **4-phenylcyclohexanol**.

Workflow for the Synthesis of 4-Phenylcyclohexanol

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **4-phenylcyclohexanol**.

Spectroscopic Data: Cross-Referencing PubChem and Experimental Findings

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. Below is a comparison of the available spectroscopic data for **4-phenylcyclohexanol**.

Spectroscopic Data	PubChem Information	Experimental Findings
¹ H NMR	A ¹ H NMR spectrum is available.[1][5]	Detailed assignments are often found in research articles.
¹³ C NMR	No ¹³ C NMR spectrum is directly provided in the main entry.	Data is available in specialized databases and publications.[6][7]
Mass Spectrometry	GC-MS data is available, showing a molecular ion peak.[1]	Mass spectral data confirms the molecular weight.[4]
Infrared (IR) Spectroscopy	An IR spectrum is available.[2]	Characteristic peaks include a broad O-H stretch and C-H stretches.

Biological Activities: Emerging Therapeutic Potential

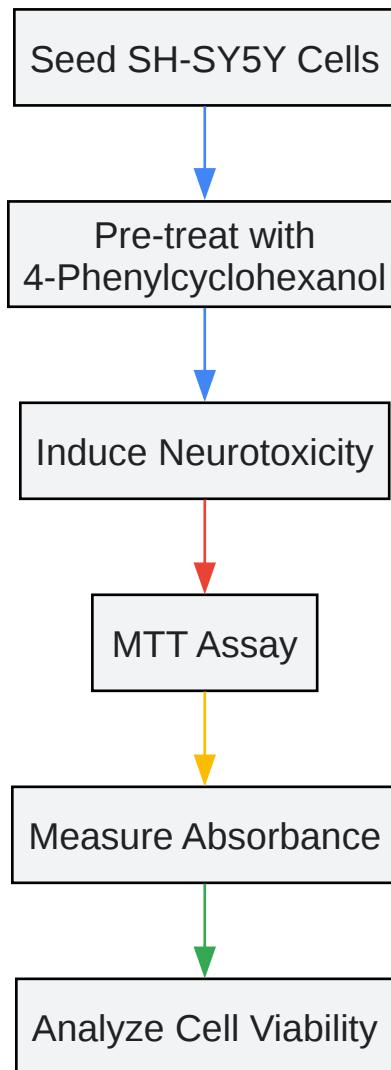
While PubChem provides limited information on the biological activities of **4-phenylcyclohexanol**, a review of scientific literature suggests its potential in several therapeutic areas. However, it is crucial to note that detailed, quantitative experimental data and comprehensive *in vivo* studies are currently lacking in the public domain.

Neuroprotective Effects

Preliminary studies suggest that **4-phenylcyclohexanol** may possess neuroprotective properties. *In vitro* assays using cell lines like SH-SY5Y are commonly employed to assess such effects. A general protocol for a cell viability assay is described below.

Objective: To assess the ability of **4-phenylcyclohexanol** to protect neuronal cells from oxidative stress-induced cell death.

Materials:


- SH-SY5Y human neuroblastoma cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Hydrogen peroxide (H_2O_2) or other neurotoxin
- **4-Phenylcyclohexanol**
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)

Procedure:

- Culture SH-SY5Y cells in DMEM supplemented with FBS and penicillin-streptomycin.
- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **4-phenylcyclohexanol** for a specified period.
- Induce neurotoxicity by adding a neurotoxin (e.g., H_2O_2).
- After incubation, add MTT solution to each well and incubate to allow the formation of formazan crystals.
- Solubilize the formazan crystals with DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate cell viability as a percentage of the control group.

Neuroprotective Activity Workflow

[Click to download full resolution via product page](#)

A general workflow for assessing in vitro neuroprotective activity.

Anti-inflammatory and Analgesic Activities

Some reports suggest that **4-phenylcyclohexanol** may have anti-inflammatory and analgesic properties. Common in vivo models to evaluate these effects include the carrageenan-induced

paw edema test for inflammation and the hot plate test for analgesia.

Objective: To evaluate the anti-inflammatory effect of **4-phenylcyclohexanol** in an acute inflammation model.

Procedure:

- Administer different doses of **4-phenylcyclohexanol** or a reference drug (e.g., indomethacin) to groups of rodents.
- After a set time, induce inflammation by injecting a carrageenan solution into the sub-plantar region of the right hind paw.
- Measure the paw volume at regular intervals using a plethysmometer.
- Calculate the percentage of edema inhibition compared to the control group.[\[8\]](#)

Objective: To assess the central analgesic activity of **4-phenylcyclohexanol**.

Procedure:

- Administer different doses of **4-phenylcyclohexanol** or a reference drug (e.g., morphine) to groups of rodents.
- Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
- Record the latency time for the animal to show a nociceptive response (e.g., licking a paw or jumping).
- A cut-off time is set to prevent tissue damage. An increase in latency time indicates an analgesic effect.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Conclusion

This comparative guide demonstrates that while PubChem provides a solid foundation of physicochemical and some spectral data for **4-phenylcyclohexanol**, a significant portion of the information, particularly regarding its biological activities, remains to be fully elucidated through rigorous experimental studies. The provided experimental protocols offer a starting point for

researchers interested in further investigating the therapeutic potential of this compound. Future research should focus on generating robust, quantitative data to validate the suggested neuroprotective, anti-inflammatory, and analgesic properties of **4-phenylcyclohexanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenylcyclohexanol | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - 4-phenylcyclohexanol (C12H16O) [pubchemlite.lcsb.uni.lu]
- 5. 4-PHENYLCYCLOHEXANOL(5437-46-7) 1H NMR [m.chemicalbook.com]
- 6. 4-Phenylcyclohexanone(4894-75-1) 13C NMR [m.chemicalbook.com]
- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Phenylcyclohexanol (CID 79497): A Comparative Analysis of Experimental Findings and PubChem Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047007#cross-referencing-experimental-findings-with-pubchem-data-for-4-phenylcyclohexanol-cid-79497>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com